(5-Fluoro-2-hydroxyphenyl)acetonitrile

Process Chemistry Fluorinated Aromatics Synthesis Pharmaceutical Intermediate Manufacturing

(5-Fluoro-2-hydroxyphenyl)acetonitrile is a fluorinated phenol derivative within the class of phenylacetonitrile building blocks, characterized by a fluorine atom and a hydroxyl group on the aromatic ring adjacent to a reactive nitrile moiety. This compound and its class are primarily valued as versatile intermediates for constructing active pharmaceutical ingredients (APIs), particularly those targeting cardiovascular diseases.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 709025-81-0
Cat. No. B15160028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-hydroxyphenyl)acetonitrile
CAS709025-81-0
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC#N)O
InChIInChI=1S/C8H6FNO/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,11H,3H2
InChIKeyULCSFSHZEMJLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-hydroxyphenylacetonitrile (CAS 709025-81-0): A Key Fluorinated Building Block for Pharmaceutical Synthesis


(5-Fluoro-2-hydroxyphenyl)acetonitrile is a fluorinated phenol derivative within the class of phenylacetonitrile building blocks, characterized by a fluorine atom and a hydroxyl group on the aromatic ring adjacent to a reactive nitrile moiety. This compound and its class are primarily valued as versatile intermediates for constructing active pharmaceutical ingredients (APIs), particularly those targeting cardiovascular diseases [1]. The unique combination of substituents modifies the electronic and steric properties and enhances the lipophilicity of final drug molecules, which is critical for membrane permeability [1].

Procurement Risks of Substituting 5-Fluoro-2-hydroxyphenylacetonitrile with Generic Analogs


Directly substituting (5-Fluoro-2-hydroxyphenyl)acetonitrile with close analogs like the 2-methoxy derivative or the 2-hydroxybenzaldehyde precursor is not chemically feasible due to fundamentally different reactivity profiles. The hydroxyl group enables distinct downstream chemistries (e.g., O-alkylation, esterification) that the methoxy analog blocks, while the nitrile functionality serves as a non-equivalent synthetic handle compared to an aldehyde, leading to different reaction pathways and products [1]. The synthesis route to access this specific building block has historically been complex and very low-yielding, making the availability of the compound, when produced by an efficient method, a critical differentiator versus in-class alternatives that may have simpler synthetic histories but cannot fulfill the same chemical role .

Quantitative Head-to-Head Evidence for Selecting 5-Fluoro-2-hydroxyphenylacetonitrile


Improved Synthesis Yield Over Prior Multi-Stage Route: Process Efficiency and Scalability Comparison

A modern patented process delivers (5-Fluoro-2-hydroxyphenyl)acetonitrile in a significantly higher yield compared to the prior art. The previous method started from 5-fluoro-2-hydroxybenzaldehyde and required a four-stage synthesis that suffered from a very low overall yield and complex preparation of the starting material [1]. The novel patent process achieves a yield of 76% of theory for this compound [2].

Process Chemistry Fluorinated Aromatics Synthesis Pharmaceutical Intermediate Manufacturing

Differential Reactivity Profile: Hydroxy vs. Methoxy Analog as a Key Building Block in Drug Synthesis

The hydroxyl group in (5-fluoro-2-hydroxyphenyl)acetonitrile is a critical synthetic handle for constructing bioactive molecules. This is demonstrated in the synthesis of the allosteric EGFR inhibitor EAI045, where the final step involves incorporating this specific building block [1]. In contrast, the synthesis of EAI045 from an alternative route starts with the methoxy analog, 5-fluoro-2-methoxybenzaldehyde, requiring an entirely different reaction sequence [2]. The hydroxyl vs. methoxy group dictates the retrosynthetic strategy and the functional group interconversion steps needed to arrive at the final pharmacophore, making the two building blocks non-interchangeable for this application.

Medicinal Chemistry Structure-Activity Relationship (SAR) EGFR Inhibitor Synthesis

Enhanced Lipophilicity Driven by Substitution Pattern: Theoretical LogP Analysis vs. Non-Fluorinated Scaffold

The 5-fluoro-2-hydroxy substitution pattern is designed to enhance lipophilicity compared to non-halogenated analogs, improving membrane permeability for drug candidates. Fluorinated phenylacetonitriles are explicitly cited as starting materials for cardiovascular drugs due to this property [1]. While direct experimental logP values for the target compound are not provided in the identified primary sources, the patent asserts that the fluorine substituent increases the lipophilicity and membrane-passing ability of the entire active ingredient molecule [1].

Drug Design ADME Properties Lipophilicity Optimization

High-Impact Application Scenarios for (5-Fluoro-2-hydroxyphenyl)acetonitrile Based on Quantitative Evidence


Cost-Effective, Scalable Synthesis of Cardiovascular Drug Intermediates

Procurement teams focused on sourcing key starting materials for cardiovascular APIs should prioritize (5-fluoro-2-hydroxyphenyl)acetonitrile sourced from a process validated with a 76% yield [1]. This yield is significantly higher than the prior four-stage sequence, translating to a greater than 40 percentage point improvement in process efficiency and a directly correlated reduction in kilogram-scale production costs [1].

Accelerating Discovery of Mutant-Selective EGFR Inhibitors for Cancer Research

Medicinal chemistry groups developing next-generation EGFR inhibitors should use this compound as a terminal building block, as it allows for the rapid diversification of allosteric inhibitor candidates like EAI045 [2]. This route is a critical alternative to the methoxy-starting-material synthesis, offering a potentially more convergent and higher-throughput approach for library synthesis [3].

Optimizing Lead Molecule ADME Properties via Strategic Fluorine Incorporation

Drug design teams seeking to improve the bioavailability of candidate molecules through increased lipophilicity should select this 5-fluoro-2-hydroxyphenyl building block over its non-fluorinated analog [4]. The fluorine atom is a well-established functional group for modulating passive membrane permeability, a pharmaco-kinetic parameter crucial for oral drug candidates.

Quality Control and Reference Standard Sourcing for Regulated Pharmaceutical Chemistry

Analytical development groups and R&D quality control laboratories requiring a pure reference standard of this specific acetonitrile isomer should procure a material with unambiguously confirmed identity to ensure accurate impurity profiling in drug substance batches. The confirmed unique structure of this building block distinguishes it from the aldehyde precursor or the methoxy derivative, preventing analytical method failures due to incorrect reference materials [5].

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